1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane
Description
1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure with a pentan-3-yl substituent. These compounds are notable for their applications in medicinal chemistry, particularly as crystallization inhibitors in cystinuria therapy . The spirocyclic core enhances molecular rigidity and binding specificity, while substituents (e.g., alkyl chains, aryl groups, or amino acid derivatives) modulate pharmacological properties.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-pentan-3-yl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-3-12(4-2)15-11-5-6-13(15)7-9-14-10-8-13/h12,14H,3-11H2,1-2H3 |
InChI Key |
UHNYCHWVNBAVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCCC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents such as toluene and catalysts like Pd(OAc)2 and PPh3.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibitors of Tyrosine Kinases :
Recent studies have highlighted the potential of diazaspiro compounds, including derivatives similar to 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane, as selective inhibitors of tyrosine kinases such as TYK2 and JAK1. These kinases play crucial roles in inflammatory processes and immune responses. For example, a related compound demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, indicating that modifications to the spirocyclic structure can enhance selectivity and efficacy against these targets . -
Potential Anti-inflammatory Agents :
The anti-inflammatory properties of spiro compounds have been explored extensively. In one study, a derivative exhibited superior anti-inflammatory effects compared to established treatments like tofacitinib in models of acute ulcerative colitis. This suggests that this compound and its analogs could be developed into new therapeutic agents for inflammatory diseases .
Case Study 1: Structure-Activity Relationship Exploration
A systematic exploration of structure-activity relationships (SAR) was conducted on diazaspiro compounds to identify effective TYK2/JAK1 inhibitors. The study involved synthesizing various derivatives and evaluating their biological activities through in vitro assays. The results indicated that specific substitutions on the spirocyclic framework significantly impacted inhibitory potency and selectivity .
Case Study 2: CCR4 Antagonists
Another application involves the development of CCR4 antagonists based on the diazaspiro framework. A study synthesized several compounds that showed high affinity for CCR4 receptors, which are implicated in various allergic and autoimmune conditions. One compound demonstrated a pKi value of 8.8, indicating strong receptor binding affinity . This highlights the versatility of the spiro structure in targeting different biological pathways.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Target Kinase/Pathway | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | TYK2 | TBD | TBD |
| Compound 48 | TYK2/JAK1 | 6/37 | >23-fold |
| (R)-(18a) | CCR4 | TBD | High |
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism independent of the FO-ATP synthase c subunit Glu119 . This interaction can prevent oligomycin A-related side effects and has implications for cardioprotection.
Comparison with Similar Compounds
Structural Comparison with Analogous Spiro Compounds
The 1,8-diazaspiro[4.5]decane scaffold is versatile, with modifications at the nitrogen atoms significantly altering activity. Key analogs include:
Key Observations :
- LH1753 replaces N-methylpiperazine in LH708 with a spiro bicyclic diamine, improving steric complementarity for L-cystine crystal binding .
- The pentan-3-yl group in the target compound introduces hydrophobicity, which may enhance membrane permeability compared to polar substituents in LH1753 or LH707.
Pharmacological Activity and Efficacy
Table 1: Inhibition Potency (EC50) of 1,8-Diazaspiro[4.5]decane Derivatives
| Compound | EC50 (nM) | Relative Potency vs. CDME | Reference |
|---|---|---|---|
| CDME | 3530 ± 360 | 1× | |
| LH708 | 59.8 ± 7.2 | ~60× | |
| LH1753 | 29.5 ± 8.6 | 120× |
Key Findings :
- LH1753 is 2× more potent than LH708, attributed to the spiro bicyclic core’s improved molecular recognition of L-cystine crystal surfaces .
- The pentan-3-yl analog’s efficacy is uncharacterized, but alkyl chains in similar compounds (e.g., CDME) show weaker activity, suggesting substituent polarity and hydrogen-bonding capacity are critical for inhibition .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters of LH1753 in Mice
| Parameter | LH1753 (Parent) | LH1753M (Metabolite) | Combined |
|---|---|---|---|
| Oral Bioavailability (%) | 16 | 27 | 22 |
| AUC0−∞ (μmol/L·h) | 11.4 | 16.9 | 59.5 |
| Half-Life (h) | N/R | 2.4 | N/A |
Mechanistic Insights and Crystallization Inhibition
- Atomic Force Microscopy (AFM) Studies : LH1753 binds to {1010} step edges of L-cystine crystals, roughening growth steps and reducing step velocity (V/V0 = 0.45 vs. 1.0 for controls) .
- Structure-Activity Relationship (SAR): Spiro Core: Enhances conformational restraint, improving target binding . Terminal Groups: Polar groups (e.g., cystinyl diamides) outperform non-polar substituents (e.g., CDME) in inhibition .
Biological Activity
1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane is a compound belonging to the class of diazaspiro compounds, which have garnered attention in medicinal chemistry due to their unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.
Chemical Structure
The compound features a spirocyclic structure that incorporates two nitrogen atoms within its bicyclic framework. The general formula can be expressed as follows:
This structure contributes to its biological activity by influencing interactions with various biological targets.
Synthesis
The synthesis of this compound has been explored in several studies. A common method involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The synthesis typically includes steps such as cyclization and functional group modifications.
Pharmacological Properties
This compound exhibits a range of biological activities that are crucial for its potential therapeutic applications:
- Antidepressant Effects : Preliminary studies indicate that compounds in the diazaspiro class may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antinociceptive Activity : Research has shown that similar compounds can reduce pain perception, suggesting potential use in pain management therapies.
- Cognitive Enhancements : Some diazaspiro compounds have demonstrated effects on cognitive functions, possibly through interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for learning and memory processes.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Ion Channel Interaction : There is evidence suggesting that diazaspiro compounds can modulate ion channels involved in neurotransmitter release and neuronal signaling.
Study 1: Antidepressant Activity
A study conducted on a series of diazaspiro compounds, including this compound, assessed their potential antidepressant effects using animal models. The results indicated significant reductions in depressive-like behaviors compared to control groups, supporting the hypothesis that these compounds may influence serotonergic pathways.
Study 2: Antinociceptive Effects
In another study focusing on pain relief, researchers administered varying doses of the compound to rodents subjected to nociceptive stimuli. The findings revealed a dose-dependent reduction in pain response, suggesting efficacy as an analgesic agent.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
